molecular formula C16H23ClN2O B3026258 4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 67579-11-7

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Número de catálogo: B3026258
Número CAS: 67579-11-7
Peso molecular: 294.82 g/mol
Clave InChI: VATXTTIUXCECJO-HUUCEWRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para U-48520 no están ampliamente documentadas en la literatura. Los métodos de producción industrial probablemente involucren procesos químicos especializados para lograr alta pureza. Los investigadores pueden necesitar explorar fuentes propietarias o no publicadas para obtener información detallada sobre su síntesis.

Análisis De Reacciones Químicas

U-48520 puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar. Los principales productos formados a partir de estas reacciones tampoco están bien documentados. Los investigadores interesados en la reactividad de U-48520 deben realizar investigaciones adicionales para descubrir vías de reacción e intermediarios específicos.

Aplicaciones Científicas De Investigación

Structure and Composition

U-47700 is characterized by the following chemical structure:

  • Molecular Formula : C15H21ClN2O
  • Molecular Weight : 276.80 g/mol
  • CAS Number : 82657-23-6

The compound features a chlorinated aromatic ring and a dimethylamino group attached to a cyclohexyl moiety, which contributes to its unique pharmacological profile.

Pharmacological Profile

U-47700 exhibits significant affinity for the mu-opioid receptor (MOR) and has been shown to possess analgesic properties comparable to morphine. The binding affinity of U-47700 at MOR is notably high, with a KDK_D value of approximately 5.3 nm, indicating strong receptor interaction. In contrast, its affinity for the kappa-opioid receptor (KOR) is much lower at about 910 nm, resulting in a favorable MOR/KOR ratio of 0.006, which suggests a potential for reduced side effects typically associated with KOR activation .

Pain Management Studies

U-47700 has been investigated as a potential analgesic agent due to its potent activity at the mu-opioid receptor. Research indicates that it may provide effective pain relief with a different side effect profile compared to traditional opioids. Studies have demonstrated that U-47700 can produce dose-dependent analgesia in animal models, making it a candidate for further exploration in pain management therapies .

Neuropharmacology

The compound's interaction with opioid receptors has made it a subject of interest in neuropharmacology. Researchers are studying the mechanisms by which U-47700 exerts its effects on pain pathways and its potential neuroprotective properties. The rigidity of the cyclohexyl scaffold enhances receptor binding and selectivity, which could lead to the development of new drugs with improved efficacy and safety profiles .

Substance Abuse Research

U-47700 has also been examined within the context of substance abuse and addiction research. As a synthetic opioid, it has been associated with recreational use and overdose cases. Understanding its pharmacokinetics and abuse potential is crucial for developing strategies to mitigate risks associated with opioid misuse. Studies indicate that U-47700 may have a lower likelihood of causing respiratory depression compared to traditional opioids, although this does not eliminate the risk of addiction or overdose .

Clinical Observations

Several case studies have documented instances of U-47700 use leading to adverse effects, including respiratory depression and fatalities. For example, reports from emergency departments have highlighted cases where individuals presented with symptoms consistent with opioid overdose after using U-47700 recreationally. These findings underscore the need for continued surveillance and research into the safety profile of this compound .

Comparative Studies

Comparative studies involving U-47700 and other synthetic opioids have revealed differences in receptor binding profiles and resulting pharmacological effects. For instance, while traditional opioids like morphine exhibit strong analgesic effects alongside significant side effects such as sedation and constipation, U-47700's distinct binding characteristics may allow for more targeted therapeutic applications with fewer adverse effects .

Mecanismo De Acción

Desafortunadamente, el mecanismo preciso por el cual U-48520 ejerce sus efectos sigue siendo esquivo. Se necesita más investigación para dilucidar sus objetivos moleculares y vías de señalización.

Comparación Con Compuestos Similares

Si bien U-48520 comparte similitudes estructurales con otros opioides, su singularidad radica en sus características químicas específicas. Desafortunadamente, no hay una lista completa de compuestos similares disponible.

Actividad Biológica

Introduction

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent analgesic properties and its association with cases of overdose and misuse. This compound is structurally related to other opioids and has been studied for its pharmacological effects, particularly its interaction with the mu-opioid receptor (MOR).

Chemical Properties

  • Molecular Formula: C15H21ClN2O
  • Molecular Weight: 294.82 g/mol
  • CAS Number: 54544551

Mechanism of Action

U-47700 acts primarily as a selective agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesia. Studies indicate that U-47700 exhibits a high binding affinity for MOR, with a Ki value of approximately 11 nM, making it significantly potent compared to its metabolites, which have lower affinities .

Pharmacokinetics

Research involving animal models has provided insights into the pharmacokinetics of U-47700:

  • Elimination Half-life: Approximately 1–2 hours in rats, shorter than the half-life observed in humans.
  • Dose-Proportional Kinetics: The drug displays dose-dependent effects on analgesia and catalepsy, with effective doses (ED50) reported at 0.5 mg/kg for analgesia and 1.7 mg/kg for catalepsy .

Biological Activity

The biological effects of U-47700 have been extensively documented in various studies:

  • Analgesic Effects:
    • U-47700 has been shown to produce significant analgesia comparable to traditional opioids.
    • The analgesic effect can be reversed by naloxone, confirming its action through the MOR .
  • Toxicological Concerns:
    • Reports indicate that U-47700 has been involved in cases of acute intoxication, especially when combined with other substances like fentanyl .
    • The drug's potency raises concerns regarding overdose potential, particularly in non-medical use contexts.
  • Case Studies:
    • A notable case study highlighted an instance of acute intoxication due to combined use with fentanyl, emphasizing the risks associated with poly-drug use involving U-47700 .
    • Another study examined the pharmacodynamics of U-47700 in a controlled setting, revealing its rapid onset of action and significant effects on pain modulation .

Comparative Analysis

The following table summarizes key findings related to U-47700's biological activity compared to traditional opioids:

PropertyU-47700Morphine
Receptor Affinity (Ki)11 nM10 nM
Analgesic ED500.5 mg/kg3 mg/kg
Elimination Half-life1–2 hours2–3 hours
Risk of OverdoseHighModerate

Propiedades

IUPAC Name

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXTTIUXCECJO-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342692
Record name rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-11-7
Record name rel-4-Chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.